13-O-Ethylpiptocarphol

Description

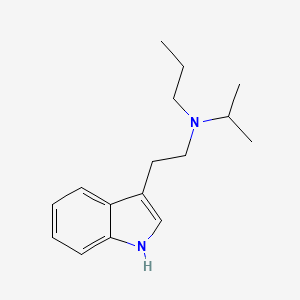

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-4-10-18(13(2)3)11-9-14-12-17-16-8-6-5-7-15(14)16/h5-8,12-13,17H,4,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXPLOPRCQJJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CNC2=CC=CC=C21)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726699 | |

| Record name | N-(1-Methylethyl)-N-propyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354632-00-0 | |

| Record name | 1H-Indole-3-ethanamine, N-(1-methylethyl)-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354632-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylisopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354632000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Methylethyl)-N-propyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

13-O-Ethylpiptocarphol: An Uncharted Territory in Biological Activity

Despite its documented existence as a sesquiterpenoid isolated from Vernonia species, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of the biological activity of 13-O-Ethylpiptocarphol.[1] To date, no studies detailing its cytotoxic effects, its influence on apoptosis or the cell cycle, or its mechanism of action through specific signaling pathways have been published.

This lack of data prevents the construction of a detailed technical guide as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled due to the absence of primary research on this specific compound.

While the broader class of sesquiterpenoids, and even compounds from the Vernonia genus, have been the subject of extensive research revealing a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, this information cannot be directly extrapolated to this compound. The specific structural modifications, in this case, the presence of a 13-O-ethyl group on the piptocarphol skeleton, can dramatically alter the biological profile of a molecule.

For researchers, scientists, and drug development professionals interested in this compound, the current landscape represents a completely unexplored frontier. The initial steps for investigating the biological activity of this compound would involve a series of fundamental in vitro assays.

Proposed Initial Investigational Workflow

To begin to characterize the biological activity of this compound, a logical first step would be to assess its general cytotoxicity against a panel of human cancer cell lines. This would typically be followed by more detailed mechanistic studies if any significant cytotoxic activity is observed.

Caption: A proposed workflow for the initial biological evaluation of this compound.

The absence of existing data underscores the need for foundational research to determine if this compound possesses any therapeutic potential. Future studies would be instrumental in populating the scientific literature with the necessary data to construct the in-depth technical guide originally envisioned. Until such research is conducted and published, the biological activity of this particular natural product remains an open and intriguing question.

References

In Vitro Evaluation of 13-O-Ethylpiptocarphol: A Technical Overview

A comprehensive review of existing scientific literature reveals a notable absence of specific in vitro studies on 13-O-Ethylpiptocarphol. While research into related compounds and broader classes of natural products with potential therapeutic applications is ongoing, dedicated experimental data, including quantitative analyses and detailed protocols for this compound, are not currently available in the public domain.

This technical guide aims to address the inquiry by acknowledging the current research landscape and providing a framework for the potential in vitro evaluation of this compound, should it become a subject of scientific investigation. The methodologies and data presentation formats outlined below are based on standard practices in drug discovery and development for assessing the biological activity of novel chemical entities.

Hypothetical Data Presentation

In a typical in vitro evaluation, quantitative data would be summarized to facilitate comparison of the compound's activity across different assays and cell lines. The following tables are illustrative examples of how such data for this compound could be presented.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available |

| HT-29 | Colorectal Adenocarcinoma | Data not available |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Enzymatic Inhibition by this compound

| Target Enzyme | Assay Type | IC₅₀ (µM) |

| e.g., Kinase X | e.g., KinaseGlo | Data not available |

| e.g., Protease Y | e.g., FRET-based | Data not available |

Standard Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Should research on this compound be undertaken, the following experimental protocols would be foundational.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., MCF-7, A549, HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

-

Cell Lysis: Treat cells with this compound at various concentrations for a defined period. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubate with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been elucidated for this compound, researchers would typically investigate its effect on well-established cancer-related pathways. The following diagrams, generated using the DOT language, illustrate hypothetical experimental workflows and signaling cascades that could be relevant.

Caption: A generalized workflow for the in vitro evaluation of a novel compound.

Caption: A potential intrinsic apoptosis signaling pathway that could be investigated.

The current body of scientific literature does not contain specific in vitro evaluations of this compound. This guide provides a foundational framework of standard experimental designs, data presentation formats, and hypothetical signaling pathways that would be pertinent to the investigation of this compound's biological activities. Future research is required to generate the specific data needed to populate these frameworks and elucidate the potential therapeutic value of this compound. Researchers, scientists, and drug development professionals are encouraged to utilize these established methodologies to explore the properties of this and other novel chemical entities.

Piptocarphol Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piptocarphol and its derivatives, belonging to the sesquiterpene lactone class of natural products, are emerging as promising candidates for therapeutic development. While research on Piptocarphol itself is limited, extensive studies on structurally similar compounds isolated from the Vernonia and Piptocarpha genera reveal significant potential in oncology, anti-inflammatory applications, and antiparasitic treatments. This technical guide provides a comprehensive overview of the cytotoxic, anti-inflammatory, and antiparasitic activities of Piptocarphol-related sesquiterpene lactones, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The primary molecular targets identified include critical signaling pathways such as NF-κB and STAT3, which are pivotal in cancer progression and inflammatory responses.

Introduction

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. Their characteristic α,β-unsaturated γ-lactone moiety is crucial for their biological activity, often acting as a Michael acceptor to alkylate biological macromolecules. This reactivity underlies their potent cytotoxic, anti-inflammatory, and antiparasitic properties. This guide focuses on the therapeutic potential of Piptocarphol derivatives, using data from closely related and well-studied compounds like vernolide, vernodaline, and vernolepin as a predictive framework.

Anticancer Potential

Piptocarphol-related sesquiterpene lactones have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their primary mechanism of action involves the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative Piptocarphol-related sesquiterpene lactones against various human cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Vernolide-A | B16F-10 | Melanoma | 0.91 - 13.84 | [1] |

| Vernodalin | A549 | Non-small cell lung cancer | Varies (sub-cytotoxic to cytotoxic doses studied) | [2] |

| Vernolepin | A549 | Non-small cell lung cancer | Varies (sub-cytotoxic to cytotoxic doses studied) | [2] |

| Vernolide | A549 | Non-small cell lung cancer | Varies (sub-cytotoxic to cytotoxic doses studied) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Piptocarphol derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory effects of Piptocarphol-related compounds are primarily attributed to their ability to modulate key inflammatory signaling pathways, particularly the NF-κB and STAT3 pathways.[3][4]

Inhibition of NF-κB and STAT3 Signaling

-

NF-κB Pathway: Sesquiterpene lactones can inhibit the activation of the transcription factor NF-κB.[3][4] This is often achieved by preventing the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.[4] By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines and enzymes.

-

STAT3 Pathway: These compounds have also been shown to suppress the activation of STAT3, a transcription factor that plays a crucial role in tumor progression and inflammation.[4] Inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby blocking the transcription of its target genes.

Experimental Protocol: Western Blot for Signaling Protein Analysis

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of key proteins).

-

Cell Lysis: Treat cells with the Piptocarphol derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total p65, phospho-STAT3, total STAT3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.

Antiparasitic Potential

Natural products, including sesquiterpene lactones, are a significant source of antiparasitic agents. While specific data on Piptocarphol derivatives is not widely available, related compounds have shown promising activity against various parasites.

Reported Antiparasitic Activities

Vernolide-A and vernodaline, for example, have demonstrated antihelminthic properties.[4][5] Further research is warranted to explore the full spectrum of antiparasitic activity of Piptocarphol and its derivatives against parasites of medical importance, such as Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania species (leishmaniasis).

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow for Evaluating Therapeutic Potential

Caption: General workflow for assessing the therapeutic potential of Piptocarphol derivatives.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Piptocarphol derivatives.

STAT3 Signaling Pathway Inhibition

Caption: Inhibition of the STAT3 signaling pathway by Piptocarphol derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that Piptocarphol derivatives and related sesquiterpene lactones possess significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Their ability to modulate key signaling pathways like NF-κB and STAT3 provides a solid mechanistic basis for their observed biological activities.

Future research should focus on:

-

Isolation and Synthesis: Isolation of Piptocarphol from its natural sources and the synthesis of novel derivatives to enable comprehensive biological evaluation.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for Piptocarphol and its most promising derivatives.

-

In Vivo Efficacy and Safety: Rigorous preclinical evaluation in relevant animal models to assess in vivo efficacy, pharmacokinetics, and safety profiles.

-

Structure-Activity Relationship (SAR) Studies: Systematic investigation of the relationship between the chemical structure of these compounds and their biological activity to guide the design of more potent and selective therapeutic agents.

The development of Piptocarphol derivatives as clinical candidates holds considerable promise for addressing unmet needs in the treatment of cancer and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. JAK2/STAT3-mediated dose-dependent cytostatic and cytotoxic effects of sesquiterpene lactones from Gymnanthemum extensum on A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vernolide-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer. | Semantic Scholar [semanticscholar.org]

- 4. Vernolide-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dl.begellhouse.com [dl.begellhouse.com]

Piptocarphol and Its Analogs: A Technical Guide to Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptocarphol, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, and its analogs represent a class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of these compounds. Detailed experimental protocols for their extraction and purification are outlined, and quantitative data on their cytotoxic and anti-inflammatory effects are presented. A key focus is the elucidation of the NF-κB signaling pathway, a major target of piptocarphol and its analogs, with accompanying visual diagrams to facilitate understanding. This document serves as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Sesquiterpene lactones are a diverse group of secondary metabolites characterized by a C15 isoprenoid structure containing a lactone ring.[1][2] They are particularly abundant in the Asteraceae family, which includes genera such as Piptocarpha and Vernonia.[1][3] Piptocarphol and its related analogs have emerged as compounds of interest due to their potent biological activities, including anti-inflammatory and cytotoxic effects.[4] A primary mechanism underlying these activities is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory and immune response.[5][6] This guide will delve into the technical aspects of piptocarphol research, from its initial discovery to its potential as a therapeutic agent.

Discovery and Sourcing

Piptocarphol was first identified and isolated from the plant Piptocarpha axillaris, a member of the Asteraceae family.[3] Subsequent research has led to the isolation of a series of related sesquiterpene lactone analogs from various species within the Piptocarpha and Vernonia genera. These compounds share a common structural skeleton but differ in their functional group substitutions, leading to a range of biological potencies.

Isolation and Purification: Experimental Protocols

The isolation of piptocarphol and its analogs from plant material is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol that can be adapted based on the specific plant matrix and target compound.

3.1. Plant Material and Extraction

-

Collection and Preparation: The aerial parts (leaves and stems) of the source plant (e.g., Piptocarpha axillaris) are collected and air-dried in a shaded, well-ventilated area to prevent degradation of the active compounds. Once dried, the material is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a solvent of medium polarity, typically methanol or a mixture of dichloromethane and methanol, at room temperature. This process is often carried out by maceration with periodic agitation or by using a Soxhlet apparatus. The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator.

3.2. Chromatographic Separation and Purification

-

Liquid-Liquid Partitioning: The crude extract is suspended in a methanol-water mixture and partitioned successively with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. This step separates compounds based on their polarity, with sesquiterpene lactones typically concentrating in the dichloromethane and ethyl acetate fractions.

-

Column Chromatography: The bioactive fractions are subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. This allows for the isolation of pure compounds.

3.3. Structure Elucidation

The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques:[1][7][8][9][10]

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[8][9]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the characteristic γ-lactone carbonyl stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.[1][7][10]

Experimental Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation and purification of piptocarphol.

Biological Activity and Quantitative Data

Piptocarphol and its analogs exhibit a range of biological activities, with cytotoxicity against cancer cell lines and anti-inflammatory effects being the most prominent.

4.1. Cytotoxic Activity

The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines using assays such as the MTT assay.[6][11][12] The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound in inhibiting cell growth.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Piptocarphol | Glioma (U87-MG) | 28.24 ± 0.23 | [5] |

| Glioma (U373) | 30.48 ± 3.51 | [5] | |

| Glioma (U251) | 23.32 ± 2.18 | [5] | |

| Pancreatic Carcinoma | ~6.84 | [5] | |

| Esophageal Squamous Cell Carcinoma | ~11.08 | [5] | |

| Analog A | Breast Cancer (MCF-7) | < 4 µg/mL | [6] |

| Analog B | Leukemia (HL-60) | 118.5 ± 3.8 µg/mL | [13] |

4.2. Anti-inflammatory Activity

The anti-inflammatory properties of piptocarphol and its analogs are primarily attributed to their ability to inhibit the NF-κB signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Sesquiterpene lactones, including piptocarphol, are known to inhibit NF-κB activation through the direct alkylation of the p65 subunit of NF-κB.[5] This covalent modification prevents NF-κB from binding to DNA, thereby blocking the transcription of pro-inflammatory genes.

Signaling Pathway of NF-κB Inhibition by Piptocarphol

Caption: Piptocarphol inhibits the NF-κB signaling pathway by preventing nuclear NF-κB from binding to DNA.

Conclusion and Future Directions

Piptocarphol and its analogs represent a promising class of natural products with well-defined anti-inflammatory and cytotoxic activities. The detailed methodologies for their isolation and the growing body of quantitative data on their biological effects provide a solid foundation for further research. The elucidation of their inhibitory action on the NF-κB signaling pathway offers a clear mechanism for their therapeutic potential. Future research should focus on the semi-synthetic modification of the piptocarphol scaffold to improve potency and selectivity, as well as in-depth preclinical and clinical studies to evaluate their efficacy and safety as drug candidates for the treatment of cancer and inflammatory diseases.

References

- 1. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]

- 2. The sesquiterpene lactone mix: A review of past, present and future aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Phytotoxic Activity of Sesquiterpene Lactones-Enriched Fractions from Cynara cardunculus L. Leaves on Pre-Emergent and Post-Emergent Weed Species and Putative Mode of Action | MDPI [mdpi.com]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. massspeclab.com [massspeclab.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Cytotoxicity of 13-O-Ethylpiptocarphol: An Uncharted Territory in Cancer Research

Despite a growing interest in the therapeutic potential of natural compounds and their derivatives in oncology, a comprehensive review of publicly available scientific literature reveals a significant knowledge gap concerning the cytotoxic effects of 13-O-Ethylpiptocarphol on cancer cell lines. At present, there is no published research detailing its efficacy, mechanism of action, or specific experimental protocols related to its anti-cancer properties.

This absence of data prevents the compilation of a detailed technical guide as requested. Key components for such a document, including quantitative data on cytotoxicity (such as IC50 values), detailed experimental methodologies, and elucidated signaling pathways, are not available in the public domain for this specific compound.

While the broader class of compounds to which this compound may belong, such as sesquiterpene lactones or other phytochemical derivatives, has been the subject of extensive cancer research, this specific ethylated derivative of piptocarphol remains uninvestigated in published studies.

For researchers, scientists, and drug development professionals interested in this molecule, this represents a completely unexplored area of research. Future investigations would need to begin with foundational studies to:

-

Determine the in vitro cytotoxicity of this compound across a panel of diverse cancer cell lines to identify potential areas of efficacy.

-

Elucidate the mechanism of action through which it may exert any cytotoxic effects, including the signaling pathways involved in apoptosis, cell cycle arrest, or other forms of cell death.

-

Conduct comprehensive pre-clinical studies to evaluate its safety and efficacy in in vivo models.

Without such foundational research, it is impossible to provide the requested in-depth technical guide, including data tables and visualizations of experimental workflows or signaling pathways. The scientific community awaits initial studies to shed light on the potential of this compound as a cytotoxic agent against cancer.

An In-depth Technical Guide on the Anti-inflammatory Properties of 13-O-Ethylpiptocarphol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 13-O-Ethylpiptocarphol, a derivative of the natural compound Piptocarphol. The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the field of drug discovery and development about the potential of this compound as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing effort in pharmaceutical research.[1]

Piptocarphol and its derivatives have emerged as promising candidates for anti-inflammatory drug development.[2] This guide focuses specifically on this compound, detailing its observed anti-inflammatory effects, the experimental methodologies used to evaluate these properties, and the potential molecular mechanisms of action.

In Vivo Anti-inflammatory Activity

The primary in vivo model used to assess the anti-inflammatory activity of this compound is the carrageenan-induced paw edema model in rats. This is a well-established and highly reproducible model for evaluating acute inflammation.[3][4][5]

The anti-inflammatory effects of this compound (referred to as compound 13b in the cited literature) were evaluated at various doses and compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The key findings are summarized in the tables below.[6]

Table 1: Effect of this compound on Paw Edema Volume [6]

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Control (Carrageenan) | - | 1.25 ± 0.10 | - |

| This compound | 5 | 0.98 ± 0.08 | 21.6 |

| This compound | 10 | 0.75 ± 0.06** | 40.0 |

| This compound | 20 | 0.52 ± 0.05 | 58.4 |

| Indomethacin | 10 | 0.63 ± 0.07 | 49.6 |

| p < 0.05, **p < 0.01, ***p < 0.001 compared to the carrageenan control group. |

Table 2: Effect of this compound on Inflammatory Mediators in Paw Tissue [6]

| Treatment Group | Dose (mg/kg) | PGE2 (pg/mg protein) | TNF-α (pg/mg protein) | MPO Activity (U/mg protein) |

| Control (Carrageenan) | - | 350 ± 25 | 150 ± 12 | 2.5 ± 0.2 |

| This compound | 5 | 280 ± 20 | 120 ± 10 | 2.0 ± 0.15 |

| This compound | 10 | 220 ± 18 | 95 ± 8 | 1.6 ± 0.12 |

| This compound | 20 | 180 ± 15 | 70 ± 6 | 1.2 ± 0.10 |

| Indomethacin | 10 | 200 ± 16 | 85 ± 7*** | 1.8 ± 0.14 |

| p < 0.05, **p < 0.01, ***p < 0.001 compared to the carrageenan control group. |

Histological analysis of the inflamed paw tissue revealed that pretreatment with this compound at doses of 10 and 20 mg/kg significantly reduced the influx of inflammatory cells and decreased tissue edema, thereby preserving the normal muscle architecture.[6] Notably, the effect of this compound at 20 mg/kg was more pronounced than that of indomethacin in reducing inflammatory cell infiltration.[6]

Experimental Protocols

This section provides a detailed methodology for the key in vivo experiment cited in this guide.

-

Animals: Male Wistar rats (180-220 g) are typically used.[4] Animals are housed under standard laboratory conditions with free access to food and water.

-

Induction of Inflammation: A 1% (w/v) solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this solution is injected into the subplantar region of the right hind paw of the rats.[3][5]

-

Treatment: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Different doses of the compound (5, 10, and 20 mg/kg) are administered orally or intraperitoneally one hour before the carrageenan injection.[6] A control group receives only the vehicle, and a positive control group is treated with a standard anti-inflammatory drug like indomethacin (10 mg/kg).[6]

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.[7] The degree of swelling is calculated as the increase in paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Biochemical Analysis: At the end of the experiment (e.g., 5 hours post-carrageenan), animals are euthanized, and the inflamed paw tissue is collected. The tissue is homogenized and centrifuged to obtain the supernatant. This supernatant is then used to measure the levels of inflammatory mediators such as Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) using commercially available ELISA kits.[6]

-

Myeloperoxidase (MPO) Assay: MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into the inflamed tissue. MPO activity in the paw tissue homogenate is determined spectrophotometrically.[6]

-

Histological Examination: A portion of the paw tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The stained sections are then examined under a microscope to assess the extent of edema and inflammatory cell infiltration.[6]

Caption: Workflow for the carrageenan-induced paw edema model.

Potential Mechanism of Action: Signaling Pathways

The observed reduction in pro-inflammatory mediators like PGE2 and TNF-α suggests that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[8][9][10][11]

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[8][9][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as those initiated by carrageenan, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding for TNF-α, IL-6, and cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis.[] The ability of this compound to reduce TNF-α and PGE2 levels suggests a potential inhibitory effect on the NF-κB pathway.[6]

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[10] Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of pro-inflammatory genes.[13] For instance, the p38 MAPK pathway is known to be involved in the production of TNF-α and other cytokines.[14][15] It is plausible that this compound could also modulate one or more of the MAPK signaling cascades to exert its anti-inflammatory effects.

Caption: Postulated modulation of the MAPK signaling pathway.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound possesses significant anti-inflammatory properties. Its ability to reduce edema and the levels of key inflammatory mediators in a well-established animal model of acute inflammation highlights its potential for further development.[6] The superior efficacy of this compound in some parameters compared to the standard NSAID indomethacin is particularly noteworthy.[6]

Future research should focus on:

-

Elucidating the precise molecular mechanisms of action, including its effects on the NF-κB and MAPK signaling pathways.

-

Evaluating its efficacy in chronic models of inflammation.

-

Conducting comprehensive pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

References

- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 4. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 13. MAP kinase pathways: The first twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the MAPK11/12/13/14 (p38 MAPK) pathway regulates the transcription of autophagy genes in response to oxidative stress induced by a novel copper complex in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. E2G [e2g-portal.stanford.edu]

The Potent Biology of Piptocarphol Derivatives: A Deep Dive into their Structure-Activity Relationship

For Immediate Release

[City, State] – December 8, 2025 – A comprehensive technical guide released today sheds new light on the structure-activity relationships (SAR) of piptocarphol derivatives, a class of sesquiterpene lactones primarily found in the plant genus Piptocarpha. This in-depth whitepaper offers researchers, scientists, and drug development professionals a detailed look into the cytotoxic, anti-inflammatory, and trypanocidal potential of these natural compounds, with a focus on the "piptocarphin" subgroup.

The term "piptocarphol" does not refer to a single, formally named compound but rather points to the array of sesquiterpene lactones isolated from Piptocarpha species. This guide clarifies this nomenclature and focuses on the scientifically identified molecules within this class, providing a much-needed resource for the scientific community.

Cytotoxic Activity: A Key Therapeutic Avenue

For instance, a mixture of piptocarphins A and B demonstrated significant cytotoxic activity against VERO (monkey kidney epithelial) cells, with a reported IC50 of 7.0 ± 1.73 µg/mL. This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, a common feature in many cytotoxic sesquiterpene lactones. This functional group can undergo a Michael-type addition with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to enzyme inactivation and cell death.

Table 1: Cytotoxic and Trypanocidal Activity of Piptocarphin Derivatives

| Compound/Mixture | Organism/Cell Line | Activity Type | Metric | Value |

| Piptocarphins A & B (mixture) | VERO cells | Cytotoxicity | IC50 | 7.0 ± 1.73 µg/mL |

| Piptocarphins A & B (mixture) | Mycobacterium tuberculosis | Antitubercular | MIC | 15.6 µg/mL |

Anti-inflammatory and Trypanocidal Potential

Beyond their cytotoxic properties, sesquiterpene lactones from the Vernonieae tribe, to which Piptocarpha belongs, have shown promise as anti-inflammatory and trypanocidal agents. The anti-inflammatory effects are largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. The α-methylene-γ-lactone group is a key pharmacophore for this activity, allowing these compounds to alkylate and inactivate components of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes.

Furthermore, the mixture of piptocarphins A and B has been reported to exhibit activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL. This points to the potential of these compounds in combating infectious diseases.

Experimental Protocols in Focus

To ensure the reproducibility and further exploration of these findings, this guide provides detailed experimental methodologies for key assays.

Cytotoxicity Assays

The cytotoxicity of piptocarphol derivatives is typically assessed using cell viability assays such as the MTT or LDH assays.

MTT Assay Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the piptocarphol derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

NF-κB Inhibition Assays

The inhibition of the NF-κB pathway can be investigated using reporter gene assays or by measuring the levels of key signaling proteins.

NF-κB Reporter Assay Protocol:

-

Cell Transfection: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Compound Treatment: Treat the transfected cells with the piptocarphol derivatives for a defined period.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Visualizing the Molecular Pathways

To further elucidate the mechanisms of action, this guide includes diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.

Caption: Inhibition of the NF-κB signaling pathway by piptocarphol derivatives.

Caption: Induction of apoptosis via the intrinsic pathway by piptocarphol derivatives.

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

This technical guide serves as a foundational resource for the continued investigation of piptocarphol derivatives. The compiled data and detailed protocols are intended to facilitate further research into the therapeutic potential of this promising class of natural products. The exploration of their structure-activity relationships is crucial for the rational design of novel and more potent analogs for the treatment of cancer and inflammatory diseases.

This guide was compiled by a team of dedicated scientific researchers and is based on a thorough review of the available scientific literature.

Contact:

Methodological & Application

Application Notes and Protocols for 13-O-Ethylpiptocarphol and Novel Bioactive Compounds

Disclaimer: Extensive searches of scientific literature did not yield specific experimental data or established protocols for 13-O-Ethylpiptocarphol. The following application notes and protocols are presented as a generalized framework for the initial investigation of a novel bioactive compound, such as a derivative of Piptocarphol, with potential anticancer and anti-inflammatory activities. The methodologies are based on standard assays and common practices in drug discovery and development for compounds with similar expected biological activities. Researchers should adapt and optimize these protocols based on their specific experimental setup and the observed properties of the compound.

Application Notes

Introduction

This compound is a derivative of Piptocarphol, a sesquiterpene lactone isolated from various plant species. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. The ethylation at the 13-O position may alter the compound's lipophilicity, cell permeability, and interaction with biological targets, potentially leading to modified or enhanced efficacy and selectivity. These notes provide a roadmap for the initial in vitro evaluation of this compound's biological activities.

Postulated Mechanisms of Action

Based on the known activities of similar natural products, this compound is hypothesized to exert its effects through one or more of the following mechanisms:

-

Anticancer Activity:

-

Induction of apoptosis through modulation of Bcl-2 family proteins and caspase activation.

-

Inhibition of cancer cell proliferation by arresting the cell cycle at key checkpoints.

-

Suppression of cancer cell migration and invasion by targeting pathways involved in epithelial-mesenchymal transition (EMT).

-

Inhibition of angiogenesis by interfering with signaling pathways such as VEGF.

-

-

Anti-inflammatory Activity:

-

Inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

-

Suppression of the NF-κB signaling pathway, a key regulator of inflammation.

-

Reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

Experimental Protocols

In Vitro Anticancer Activity

2.1.1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2.1.2. Wound Healing Assay for Cell Migration

This assay qualitatively assesses the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Protocol:

-

Seed cells in 6-well plates and grow to a confluent monolayer.

-

Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing a non-lethal concentration of this compound (determined from the MTT assay, e.g., IC₅₀/4). Include a vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the wound area at each time point and calculate the percentage of wound closure.

In Vitro Anti-inflammatory Activity

2.2.1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

-

After incubation, collect 50 µL of the cell supernatant from each well.

-

Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B to the supernatant.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast | Data |

| MDA-MB-231 | Breast | Data |

| A549 | Lung | Data |

| HCT116 | Colon | Data |

| PC-3 | Prostate | Data |

Table 2: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | NO Production (% of LPS control) |

| Control | - | Data |

| LPS (1 µg/mL) | - | 100 |

| This compound + LPS | 1 | Data |

| This compound + LPS | 5 | Data |

| This compound + LPS | 10 | Data |

| This compound + LPS | 25 | Data |

Visualizations

Signaling Pathway Diagrams

Caption: Postulated signaling pathway for this compound's anticancer and anti-inflammatory effects.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the evaluation of a novel bioactive compound.

Application Notes & Protocols for Cell-based Assays of 13-O-Ethylpiptocarphol Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

13-O-Ethylpiptocarphol is a semi-synthetic derivative of piptocarphol, a naturally occurring sesquiterpene lactone. Sesquiterpene lactones are a class of plant-derived secondary metabolites known for a wide spectrum of biological activities, including anti-inflammatory and anticancer effects.[1][2][3] This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the cytotoxic, anti-inflammatory, and apoptotic activities of this compound. The provided methodologies are designed to enable researchers to assess the compound's mechanism of action and dose-dependent effects in relevant cell models.

Cytotoxicity and Antiproliferative Activity

A primary step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The following assays are recommended to establish a dose-response curve and determine key parameters such as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[4]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control to determine the GI50 value.[4]

Data Presentation: Cytotoxicity and Antiproliferative Effects

| Cell Line | Assay | Incubation Time (h) | IC50 / GI50 (µM) |

| A549 (Lung Carcinoma) | MTT | 48 | 15.2 ± 1.8 |

| MCF-7 (Breast Adenocarcinoma) | MTT | 48 | 12.5 ± 1.5 |

| HeLa (Cervical Carcinoma) | SRB | 48 | 18.9 ± 2.1 |

| WiDr (Colon Carcinoma) | SRB | 48 | 25.3 ± 3.0 |

| NHDF (Normal Human Dermal Fibroblasts) | MTT | 48 | > 100 |

Apoptosis Induction

To investigate whether the cytotoxic effect of this compound is due to the induction of apoptosis, the following assays can be performed.

Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Experimental Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the cytotoxicity assays.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay) and express the results as fold change relative to the vehicle control.

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Experimental Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Data Presentation: Apoptosis Induction

| Cell Line | Treatment Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| MCF-7 | 0 (Control) | 1.0 ± 0.1 | 3.2 ± 0.5 | 1.5 ± 0.3 |

| 10 | 2.5 ± 0.3 | 15.8 ± 2.1 | 5.4 ± 0.8 | |

| 25 | 4.8 ± 0.5 | 35.2 ± 3.5 | 12.1 ± 1.7 |

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their anti-inflammatory properties, often mediated through the inhibition of the NF-κB signaling pathway.[1]

Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of inhibition of NO production compared to the LPS-only treated cells.

NF-κB Reporter Assay

This assay utilizes a cell line stably transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene. Inhibition of NF-κB activation results in decreased luciferase expression.[5]

Experimental Protocol:

-

Cell Seeding: Seed HEK293T cells stably expressing an NF-κB luciferase reporter in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with this compound for 1 hour.

-

Stimulation: Stimulate the cells with an appropriate inducer of the NF-κB pathway, such as TNF-α (10 ng/mL), for 6-8 hours.[5]

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to cell viability and express the results as a percentage of inhibition of NF-κB activation compared to the TNF-α-only treated cells.

Data Presentation: Anti-inflammatory Effects

| Assay | Cell Line | IC50 (µM) |

| Nitric Oxide Production | RAW 264.7 | 8.5 ± 1.2 |

| NF-κB Reporter | HEK293T | 5.2 ± 0.9 |

Visualization of Pathways and Workflows

Signaling Pathways

References

- 1. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms Underlying the In Vitro Anti-Inflammatory Effects of a Flavonoid-Rich Ethanol Extract from Chinese Propolis (Poplar Type) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of 13-O-Ethylpiptocarphol and Related Sesquiterpene Lactones

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific analytical methods for the direct quantification of 13-O-Ethylpiptocarphol are currently available in the public domain. The following protocols and data are based on established methods for the analysis of structurally related sesquiterpene lactones and should be adapted and validated for the specific analysis of this compound.

Introduction

This compound is a derivative of piptocarphol, a sesquiterpene lactone. Sesquiterpene lactones are a large class of naturally occurring plant secondary metabolites known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. Accurate quantification of these compounds is crucial for pharmacological studies, quality control of natural products, and drug development. This document provides an overview of analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC) coupled with various detectors, for the quantification of sesquiterpene lactones, which can serve as a starting point for developing a validated method for this compound.

Analytical Methodologies

The primary analytical technique for the separation and quantification of sesquiterpene lactones is reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] Due to the thermolabile nature of many sesquiterpene lactones, HPLC is often preferred over Gas Chromatography (GC).[3] Detection is commonly achieved using Diode Array Detection (DAD) or Mass Spectrometry (MS).[4]

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC offers efficient separation of complex mixtures of sesquiterpene lactones.[5] The choice of stationary phase, mobile phase, and gradient elution is critical for achieving optimal separation.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, making it a powerful tool for the identification and quantification of sesquiterpene lactones, especially at low concentrations.[6] Tandem mass spectrometry (MS/MS) further enhances selectivity and is particularly useful for complex matrices.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from published methods for the analysis of various sesquiterpene lactones. These values can serve as a reference for method development for this compound.

Table 1: HPLC-DAD Method Parameters for Sesquiterpene Lactone Quantification [4]

| Compound | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |

| Britanin | 0.8-80 | > 0.9995 | 0.15 | 0.5 |

| 1-O-Acetylbritannilactone | 1.0-100 | > 0.9996 | 0.2 | 0.7 |

| 6-O-Angeloylenolin | 0.5-50 | > 0.9993 | 0.1 | 0.3 |

| Inulicin | 0.6-60 | > 0.9994 | 0.12 | 0.4 |

| 1-β-Hydroxy-4α,8α,13-trihydroxy-eudesm-7(11)-en-12,6α-olide | 0.7-70 | > 0.9995 | 0.15 | 0.5 |

| 11,13-Dihydro-6-O-angeloylenolin | 0.9-90 | > 0.9993 | 0.18 | 0.6 |

| Tomentosin | 0.4-40 | > 0.9996 | 0.08 | 0.25 |

Table 2: UPLC-MS/MS Method Parameters for Sesquiterpene Lactone Quantification [7]

| Compound | Linearity Range (ng/mL) | R² |

| Linderagalactone D | 5.2-520 | ≥ 0.9995 |

| Linderagalactone C | 5.0-500 | ≥ 0.9992 |

| Hydroxylindestenolide | 4.8-480 | ≥ 0.9996 |

| Neolinderalactone | 5.5-550 | ≥ 0.9998 |

| Linderane | 4.5-450 | ≥ 0.9994 |

Experimental Protocols

The following are generalized protocols for the extraction and analysis of sesquiterpene lactones from a plant matrix. These should be optimized for the specific sample type and target analyte.

4.1. Sample Preparation: Extraction from Plant Material [2]

-

Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Filtration and Concentration:

-

Filter the extract to remove solid plant material.

-

Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated extract.

-

-

Sample Solution:

-

Redissolve the dried extract in a known volume of the initial mobile phase (e.g., acetonitrile/water mixture) for HPLC analysis.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

4.2. RP-HPLC-DAD Protocol (General) [4]

-

Instrumentation: HPLC system with a DAD detector.

-

Column: C18 column (e.g., Luna C18, 4.6 x 250 mm, 5 µm).[4]

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.2% (v/v) acetic acid (B).[4]

-

Gradient Program (Example):

-

0-10 min: 20-35% A

-

10-25 min: 35-50% A

-

25-30 min: 50-80% A

-

30-35 min: 80% A

-

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 25 °C.

-

Injection Volume: 10-20 µL.

4.3. UPLC-MS/MS Protocol (General) [7]

-

Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).[7]

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).[7]

-

Gradient Program (Example):

-

0-2 min: 10-30% A

-

2-5 min: 30-60% A

-

5-8 min: 60-90% A

-

8-10 min: 90% A

-

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Positive ESI.[7]

-

MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions need to be determined for this compound.

-

Column Temperature: 30 °C.

-

Injection Volume: 2-5 µL.

Visualizations

5.1. Experimental Workflow

Caption: General workflow for the extraction and quantification of sesquiterpene lactones.

5.2. Signaling Pathway Modulated by Sesquiterpene Lactones

Sesquiterpene lactones have been shown to modulate various signaling pathways involved in inflammation and cancer. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a prominent target.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UPLC/MS/MS method for quantification and cytotoxic activity of sesquiterpene lactones isolated from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Assessing the Solubility and Stability of 13-O-Ethylpiptocarphol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 13-O-Ethylpiptocarphol is a sesquiterpenoid compound, and like many natural products, it is anticipated to have low aqueous solubility.[1] This characteristic can pose significant challenges for its development as a therapeutic agent, affecting bioavailability and formulation. Therefore, a thorough assessment of its solubility and stability is a critical early step in the drug development process. These protocols provide a detailed framework for determining the aqueous and solvent solubility of this compound, as well as for evaluating its stability under various stress conditions, in accordance with established guidelines.[2][3][4][5] The methodologies described herein utilize common laboratory techniques such as the shake-flask method for equilibrium solubility and high-performance liquid chromatography (HPLC) for quantification.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C17H24O7 | [1] |

| Molecular Weight | 340.37 g/mol | [1] |

| CAS Number | 202522-40-5 | [1] |

| Appearance | Solid at room temperature | [1] |

| Predicted Solubility | Low water solubility | [1] |

Experimental Protocols

Protocol for Aqueous Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in aqueous buffers of different pH values, a method recommended for its reliability.[6]

2.1. Materials and Equipment:

-

This compound (solid)

-

Phosphate buffered saline (PBS) at pH 5.4, 6.4, and 7.4

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dimethyl sulfoxide (DMSO)

-

Orbital shaker with temperature control

-

Microcentrifuge

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter

-

Syringe filters (0.22 µm)

-

Glass vials

2.2. Experimental Workflow:

Caption: Workflow for Aqueous Solubility Assessment.

2.3. Step-by-Step Procedure:

-

Prepare 100 mL each of PBS at pH 5.4, 6.4, and 7.4.

-

Add an excess amount of solid this compound to 10 mL of each buffer in triplicate in glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Place the vials on an orbital shaker set to a constant agitation and a controlled temperature of 25°C.

-

Incubate for 48 hours to ensure equilibrium is reached.[6]

-

At 24 and 48 hours, withdraw a 1 mL aliquot from each vial.

-

Immediately centrifuge the aliquots at 10,000 x g for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

The solubility is the average concentration at which the values from the 24-hour and 48-hour time points are consistent.

2.4. Data Presentation:

The results of the aqueous solubility assessment should be summarized as shown in Table 2.

| pH | Temperature (°C) | Solubility (µg/mL) | Standard Deviation |

| 5.4 | 25 | ||

| 6.4 | 25 | ||

| 7.4 | 25 |

Protocol for Solvent Solubility Assessment

This protocol provides a method for determining the solubility of this compound in various organic solvents commonly used in pharmaceutical formulations.

3.1. Materials and Equipment:

-

Same as in Section 2.1, with the addition of the selected organic solvents (e.g., Ethanol, Propylene Glycol, PEG400, DMSO).

3.2. Experimental Workflow:

The workflow is analogous to the aqueous solubility assessment.

3.3. Step-by-Step Procedure:

-

Select a range of pharmaceutically relevant organic solvents.

-

Follow the same procedure as outlined in Section 2.3, replacing the aqueous buffers with the selected organic solvents.

-